molecular formula C5H4Cl3NO B14179464 4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole CAS No. 908852-57-3

4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14179464
CAS No.: 908852-57-3
M. Wt: 200.45 g/mol
InChI Key: LEQNHRKBUAAYOY-UHFFFAOYSA-N
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Description

4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound characterized by the presence of an oxazole ring with a trichloromethyl group and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of trichloroacetonitrile with an appropriate aldehyde in the presence of a base, leading to the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization process. The exact methods can vary depending on the desired scale of production and the specific requirements of the end product.

Chemical Reactions Analysis

Types of Reactions

4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trichloromethyl group can participate in electrophilic reactions, while the oxazole ring can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylidene-2-(trichloromethyl)-1,3-dioxolane: This compound has a similar structure but with a dioxolane ring instead of an oxazole ring.

    4-Methylidene-2-(trichloromethyl)-1,3-oxazine: Another similar compound with an oxazine ring.

Uniqueness

4-Methylidene-2-(trichloromethyl)-4,5-dihydro-1,3-oxazole is unique due to its specific ring structure and the presence of both a trichloromethyl group and a methylidene group

Properties

CAS No.

908852-57-3

Molecular Formula

C5H4Cl3NO

Molecular Weight

200.45 g/mol

IUPAC Name

4-methylidene-2-(trichloromethyl)-1,3-oxazole

InChI

InChI=1S/C5H4Cl3NO/c1-3-2-10-4(9-3)5(6,7)8/h1-2H2

InChI Key

LEQNHRKBUAAYOY-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=N1)C(Cl)(Cl)Cl

Origin of Product

United States

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